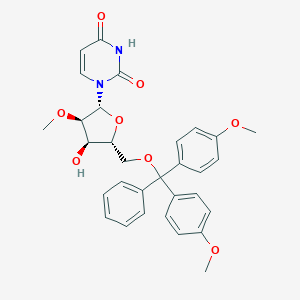

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine

Descripción general

Descripción

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine is a useful research compound. Its molecular formula is C31H32N2O8 and its molecular weight is 560.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine, also known as 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, is the RNA molecule . It is used in the synthesis of oligonucleotides , which are short DNA or RNA molecules .

Mode of Action

This compound is a synthetic precursor used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its target by being incorporated into the growing oligonucleotide chain during synthesis .

Biochemical Pathways

The compound plays a crucial role in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .

Pharmacokinetics

Its bioavailability is primarily determined by the efficiency of the synthetic process in which it is used .

Result of Action

The result of the action of this compound is the production of oligonucleotides . These oligonucleotides can be used in various research applications, including antiviral and anticancer studies .

Action Environment

The action of this compound is influenced by the conditions of the synthetic process, including temperature, pH, and the presence of other reactants. It should be stored under inert gas and avoid heat and moisture .

Análisis Bioquímico

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the process of oligodeoxynucleotide synthesis . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Given its role in oligodeoxynucleotide synthesis, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of oligodeoxynucleotides, where it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard laboratory conditions .

Metabolic Pathways

Given its role in oligodeoxynucleotide synthesis, it is likely to interact with enzymes and cofactors involved in nucleotide metabolism .

Transport and Distribution

Given its role in oligodeoxynucleotide synthesis, it is likely to be transported and distributed in a manner that facilitates its interaction with relevant biomolecules .

Subcellular Localization

Given its role in oligodeoxynucleotide synthesis, it is likely to be localized in the nucleus where DNA synthesis and repair occur .

Actividad Biológica

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine (often abbreviated as DMTr-2'-OMe-Uridine) is a synthetic uridine analog that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C40H49N4O9P

- Molecular Weight : 760.81 g/mol

DMTr-2'-OMe-Uridine is primarily used in the synthesis of oligonucleotides due to its stability and ability to enhance the cellular uptake of nucleic acids.

Biological Activity Overview

Research indicates that DMTr-2'-OMe-Uridine exhibits several biological activities, including:

- Anticancer Activity : Demonstrated potential against various cancer cell lines.

- Anti-infection Properties : Effective against several viral and bacterial pathogens.

- Cell Cycle Regulation : Influences apoptosis and cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of DMTr-2'-OMe-Uridine. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action :

-

In Vitro Studies :

- Cytotoxicity assays reveal that DMTr-2'-OMe-Uridine exhibits dose-dependent inhibition of cell growth in multiple cancer cell lines, including breast and colorectal cancer cells.

- Half-maximal inhibitory concentration (IC50) values are reported in the range of 0.1 to 5 μM, depending on the cell line .

- In Vivo Studies :

Anti-Infection Properties

DMTr-2'-OMe-Uridine also shows promise in combating infections:

- Antiviral Activity :

- Antibacterial Effects :

The biological activity of DMTr-2'-OMe-Uridine can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells, preventing proliferation .

- Apoptosis Induction : Activates caspases and other apoptotic markers leading to programmed cell death .

- DNA Damage Response : Triggers DNA damage responses that result in cellular senescence or apoptosis .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Dose-dependent cytotoxicity; IC50 values between 0.1 to 5 μM |

| Anti-infection Properties | Effective against HIV, HSV, influenza; broad-spectrum antibacterial effects |

| Mechanisms of Action | Induces apoptosis; causes cell cycle arrest; activates DNA damage response |

Case Studies

- Breast Cancer Model :

- Viral Infection Model :

Aplicaciones Científicas De Investigación

Research Applications

-

Nucleic Acid Synthesis

- DMT-2'-OMe-uridine is widely used in the synthesis of oligonucleotides. Its modifications improve the stability of RNA molecules, making them more resistant to nuclease degradation. This property is particularly beneficial for therapeutic applications where oligonucleotides must remain intact in biological environments .

-

Antisense Oligonucleotides

- The incorporation of DMT-2'-OMe-uridine into antisense oligonucleotides enhances their binding affinity to target mRNA sequences. This increased affinity facilitates the effective silencing of gene expression, which is crucial in therapeutic strategies for diseases such as cancer and viral infections .

- RNA Therapeutics

- Diagnostic Applications

Case Study 1: Oligonucleotide Therapeutics

A study demonstrated that oligonucleotides incorporating DMT-2'-OMe-uridine exhibited significantly enhanced stability against serum nucleases compared to unmodified counterparts. This stability translated into improved efficacy in vivo, highlighting the compound's potential in developing effective RNA therapeutics for genetic disorders .

Case Study 2: Antiviral Research

In antiviral research, oligonucleotides modified with DMT-2'-OMe-uridine showed promising results in inhibiting viral replication. The modified nucleosides were tested against various viruses, demonstrating enhanced binding to viral RNA and significant reductions in viral load in treated cells .

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDHAVFJDSRPKC-YXINZVNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452856 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103285-22-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.